

Docking Studies of Pyrazolopyridine Derivatives in Kinase Active Sites: A Comparative Analysis

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Compound of Interest

Compound Name: 5-Chloro-1*H*-pyrazolo[4,3-*b*]pyridine

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A comprehensive review of computational and experimental data reveals the potential of pyrazolopyridine scaffolds as potent kinase inhibitors. While specific data on **5-Chloro-1*H*-pyrazolo[4,3-*b*]pyridine** derivatives is limited in publicly available research, extensive studies on related pyrazolopyridine isomers, particularly pyrazolo[3,4-*b*]pyridines and pyrazolo[3,4-*c*]pyridines, offer valuable insights into their interaction with various kinase active sites.

This guide provides a comparative analysis of docking studies and experimental data for different pyrazolopyridine derivatives, highlighting their potential as inhibitors for a range of kinases implicated in diseases such as cancer. The information is targeted towards researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the inhibitory activities and docking scores of various pyrazolopyridine derivatives against several kinases. This data is compiled from multiple studies and showcases the potency and selectivity of this class of compounds.

Compound/Derivative	Target Kinase	IC50 (nM)	Docking Score (kcal/mol)	Reference Compound
Pyrazolo[3,4-b]pyridines				
Compound 15y	TBK1	0.2	-	BX795 (7.1 nM)
Compound 15i	TBK1	8.5	-	MRT67307 (28.7 nM)
Compound 15t	TBK1	0.8	-	-
Compound 8h	DYRK1B	3	-	-
Compound C03	TRKA	56	-	Larotrectinib (<20 nM)
Compound C09	TRKA	57	-	Entrectinib (1 nM)
Compound C10	TRKA	26	-	-
Ligand L5	TRKA	-	-14.169	-
ZINC000013331 109	TRKA	-	-10.775	-
Pyrazolo[3,4-c]pyridines				
Various Derivatives	GSK3α/β, CLK1, DYRK1A	Various	-	6-Bromoindirubin-3'-oxime
Pyrazolo[3,4-b]pyridines				
Compound 4	CDK2	240	-	Roscovitine (394 nM)
Compound 8	CDK2	650	-	-
Compound 11	CDK2	500	-	-

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for molecular docking and kinase inhibition assays.

Molecular Docking Simulation:

Molecular docking studies are performed to predict the binding mode and affinity of a ligand within the active site of a target protein. A typical protocol involves:

- Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
- Ligand Preparation: The 2D structures of the pyrazolopyridine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
- Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues.
- Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand in various conformations and orientations within the grid box. A scoring function is used to estimate the binding affinity for each pose.
- Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to correlate the docking scores with experimental activities.

In Vitro Kinase Inhibition Assay:

These assays are conducted to experimentally measure the inhibitory activity of the compounds against the target kinase. A common method is the radiometric kinase assay:

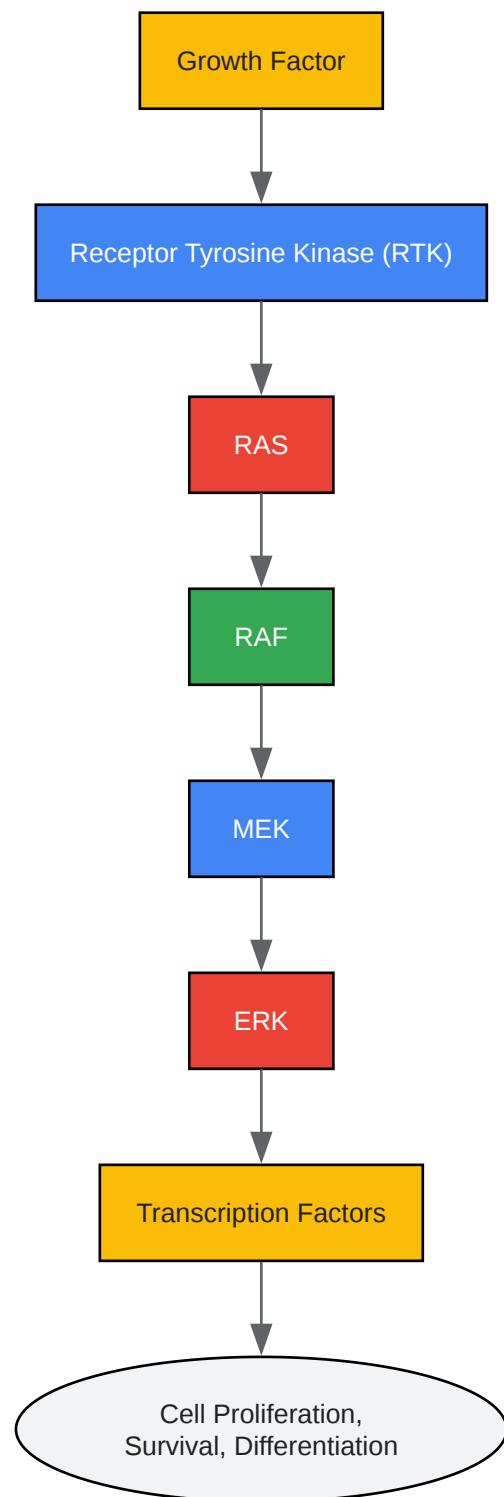
- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., ATP, MgCl₂).

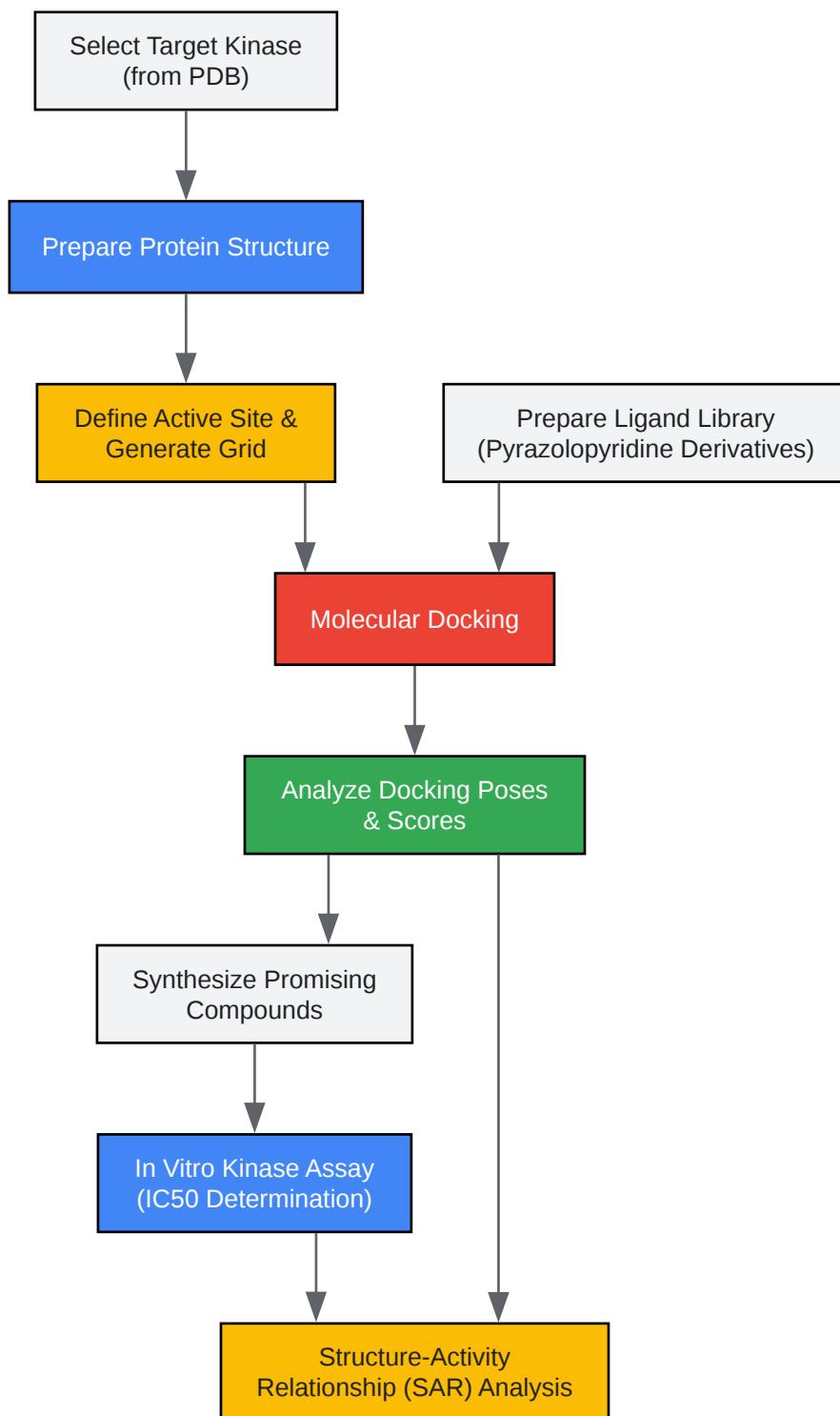
- Compound Incubation: The test compounds (pyrazolopyridine derivatives) at various concentrations are pre-incubated with the kinase to allow for binding.
- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ -33P]ATP).
- Reaction Quenching: After a specific incubation period at a controlled temperature, the reaction is stopped by adding a quenching solution (e.g., phosphoric acid).
- Measurement of Activity: The phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is measured using a scintillation counter.
- IC₅₀ Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the inhibition percentage against the compound concentration.

Visualizations

Kinase Signaling Pathway Example: The RAS-RAF-MEK-ERK Pathway

The following diagram illustrates a simplified representation of the RAS-RAF-MEK-ERK signaling pathway, which is frequently targeted by kinase inhibitors.



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